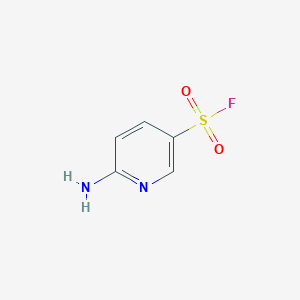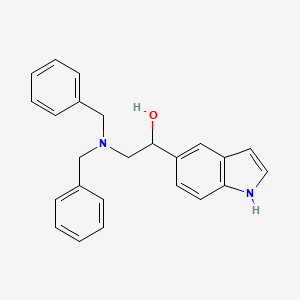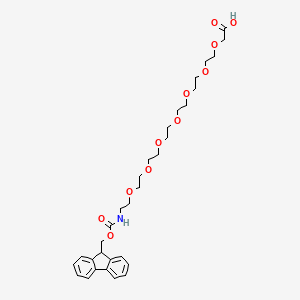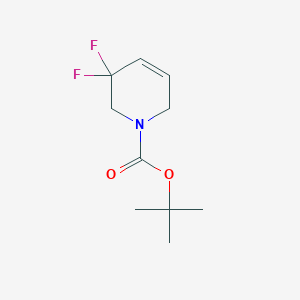
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Phe-DL-Leu-DL-Arg-DL-Pro-Gly-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Phe-DL-Leu-DL-Arg-DL-Pro-Gly-NH2 is a synthetic peptide with a sequence of amino acids. This compound is a decapeptide gonadotropin-releasing hormone, also referred to as luteinizing hormone-releasing hormone . It plays a crucial role in regulating the reproductive system by stimulating the differential release of the gonadotropins follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from pituitary tissue .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Phe-DL-Leu-DL-Arg-DL-Pro-Gly-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high purity and yield, which is critical for its applications in research and medicine.
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Phe-DL-Leu-DL-Arg-DL-Pro-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids, such as methionine and cysteine, within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with different side chains can be used during the SPPS process.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted analogs of the original peptide. These modifications can alter the peptide’s biological activity and stability.
Aplicaciones Científicas De Investigación
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Phe-DL-Leu-DL-Arg-DL-Pro-Gly-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating reproductive hormones and its potential as a therapeutic agent.
Medicine: Explored for treating hormone-dependent diseases, such as endometriosis and prostate cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mecanismo De Acción
The mechanism of action of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Phe-DL-Leu-DL-Arg-DL-Pro-Gly-NH2 involves binding to gonadotropin-releasing hormone receptors in the pituitary gland. This binding stimulates the release of FSH and LH, which in turn regulate the production of sex hormones such as estrogen and testosterone. The peptide’s effects are mediated through specific molecular pathways involving G-protein coupled receptors and downstream signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
Nafarelin: Another gonadotropin-releasing hormone agonist with a similar sequence and function.
Leuprolide: A synthetic peptide with similar applications in treating hormone-dependent conditions.
Goserelin: Another analog used in the treatment of prostate cancer and endometriosis.
Uniqueness
H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Phe-DL-Leu-DL-Arg-DL-Pro-Gly-NH2 is unique due to its specific sequence and the ability to be modified for various research and therapeutic applications. Its versatility in undergoing chemical reactions and its role in regulating reproductive hormones make it a valuable compound in scientific research .
Propiedades
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H81N17O13/c1-34(2)24-44(54(85)72-43(14-8-22-67-62(64)65)61(92)79-23-9-15-50(79)60(91)69-31-51(63)82)73-55(86)45(25-35-10-4-3-5-11-35)74-56(87)46(26-36-16-18-39(81)19-17-36)75-59(90)49(32-80)78-57(88)47(27-37-29-68-41-13-7-6-12-40(37)41)76-58(89)48(28-38-30-66-33-70-38)77-53(84)42-20-21-52(83)71-42/h3-7,10-13,16-19,29-30,33-34,42-50,68,80-81H,8-9,14-15,20-28,31-32H2,1-2H3,(H2,63,82)(H,66,70)(H,69,91)(H,71,83)(H,72,85)(H,73,86)(H,74,87)(H,75,90)(H,76,89)(H,77,84)(H,78,88)(H4,64,65,67) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYQKOPVQDUQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H81N17O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
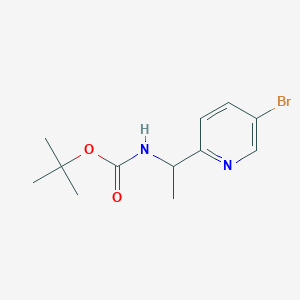
![6,11,14,15-Tetrahydroxy-1-methyl-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide](/img/structure/B12097470.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B12097478.png)
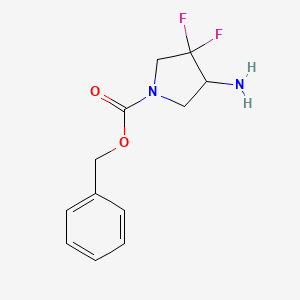

![4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097499.png)

